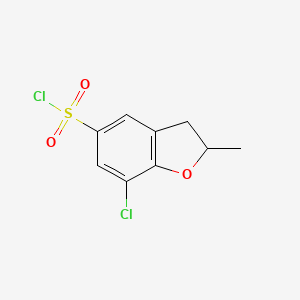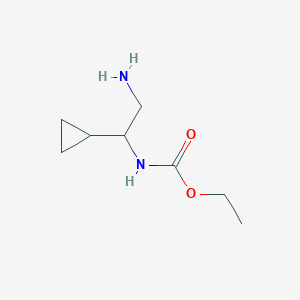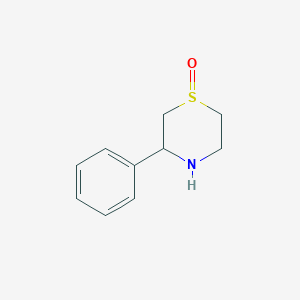![molecular formula C15H21ClN2O2 B1423078 tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate CAS No. 1315368-76-3](/img/structure/B1423078.png)
tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate, also known as tert-butyl 4-chlorophenyl pyrrolidin-3-ylcarbamate, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 307.86 g/mol and a melting point of 80-82°C. This compound has been used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and has been studied for its potential use in a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Properties
- The compound tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate is significant in the field of organic chemistry, particularly in asymmetric synthesis. Chung et al. (2005) reported an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method was particularly noted for its high yield and enantioselectivity, indicating the compound's relevance in the synthesis of chiral molecules (Chung et al., 2005).
Crystal Structure Analysis and Hydrogen Bonding
- Baillargeon et al. (2017) highlighted the crystal structure of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, showcasing its unique hydrogen and halogen bonding interactions. This indicates the compound's utility in crystallography and material science for understanding molecular interactions and designing new materials with specific properties (Baillargeon et al., 2017).
Molecular Docking and Potential Biological Activity
- Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including similar structures, and conducted molecular docking studies to assess their potential as thrombin inhibitors. This suggests that related carbamate compounds might have biological relevance and could serve as lead structures in drug discovery (Ayan et al., 2013).
Polymer Science and Material Properties
- Lu et al. (2014) discussed the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents, showcasing how similar structures can be involved in the creation of new polymers with potentially unique physical and chemical properties. This is relevant in the field of material science, particularly in the development of new high-performance polymers (Lu et al., 2014).
Propriétés
IUPAC Name |
tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEBXFPIYOALSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)


![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)
![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

